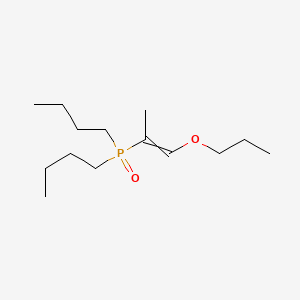
Dibutyl(oxo)(1-propoxyprop-1-en-2-yl)-lambda~5~-phosphane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dibutyl(oxo)(1-propoxyprop-1-en-2-yl)-lambda~5~-phosphane is a complex organophosphorus compound It is characterized by the presence of a phosphane core with various substituents, including dibutyl, oxo, and 1-propoxyprop-1-en-2-yl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Dibutyl(oxo)(1-propoxyprop-1-en-2-yl)-lambda~5~-phosphane typically involves the reaction of dibutylphosphine oxide with 1-propoxyprop-1-en-2-yl chloride under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions. The reaction mixture is then purified using standard techniques such as distillation or chromatography to obtain the desired product.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
Dibutyl(oxo)(1-propoxyprop-1-en-2-yl)-lambda~5~-phosphane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.
Substitution: The 1-propoxyprop-1-en-2-yl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Substitution reactions may involve nucleophiles such as amines or thiols.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield phosphine oxides, while reduction can produce phosphine hydroxides.
Scientific Research Applications
Dibutyl(oxo)(1-propoxyprop-1-en-2-yl)-lambda~5~-phosphane has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and catalysis.
Biology: The compound can be used in the study of enzyme mechanisms and as a probe for biological systems.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Dibutyl(oxo)(1-propoxyprop-1-en-2-yl)-lambda~5~-phosphane involves its interaction with specific molecular targets. The compound can act as a ligand, binding to metal centers in enzymes or catalysts. This interaction can modulate the activity of the enzyme or catalyst, leading to various biochemical or chemical effects.
Comparison with Similar Compounds
Similar Compounds
Dibutylphosphine oxide: Similar in structure but lacks the 1-propoxyprop-1-en-2-yl group.
Triphenylphosphine oxide: Contains phenyl groups instead of butyl and propoxyprop-1-en-2-yl groups.
Dimethylphosphine oxide: Contains methyl groups instead of butyl and propoxyprop-1-en-2-yl groups.
Uniqueness
Dibutyl(oxo)(1-propoxyprop-1-en-2-yl)-lambda~5~-phosphane is unique due to its specific combination of substituents, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable for specialized applications in research and industry.
Properties
CAS No. |
61753-11-5 |
|---|---|
Molecular Formula |
C14H29O2P |
Molecular Weight |
260.35 g/mol |
IUPAC Name |
1-[butyl(1-propoxyprop-1-en-2-yl)phosphoryl]butane |
InChI |
InChI=1S/C14H29O2P/c1-5-8-11-17(15,12-9-6-2)14(4)13-16-10-7-3/h13H,5-12H2,1-4H3 |
InChI Key |
ZZAYXLWLWKAQKN-UHFFFAOYSA-N |
Canonical SMILES |
CCCCP(=O)(CCCC)C(=COCCC)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















